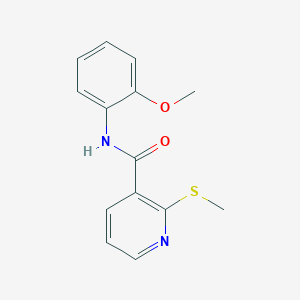

N-(2-methoxyphenyl)-2-methylsulfanylpyridine-3-carboxamide

Description

N-(2-Methoxyphenyl)-2-methylsulfanylpyridine-3-carboxamide is a synthetic organic compound featuring a pyridine core substituted with a methylsulfanyl group at position 2 and a carboxamide group at position 2. The carboxamide nitrogen is further substituted with a 2-methoxyphenyl group. This structure confers unique physicochemical properties, including moderate lipophilicity due to the methoxy and methylsulfanyl substituents, which influence solubility and metabolic stability.

Properties

IUPAC Name |

N-(2-methoxyphenyl)-2-methylsulfanylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c1-18-12-8-4-3-7-11(12)16-13(17)10-6-5-9-15-14(10)19-2/h3-9H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWSKYPCGXPYJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(N=CC=C2)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-2-methylsulfanylpyridine-3-carboxamide typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of methoxybenzene with a halogenated pyridine under palladium catalysis.

Addition of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a methylsulfanyl group using a thiol reagent.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Suzuki-Miyaura coupling and nucleophilic substitution reactions to enhance efficiency and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

N-(2-methoxyphenyl)-2-methylsulfanylpyridine-3-carboxamide has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

Industry: It can be used in the production of specialty chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-methylsulfanylpyridine-3-carboxamide involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine Carboxamide Derivatives

N,N-Dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide

- Structure : Shares the pyridine-3-carboxamide core and methylsulfanyl group at position 2 but replaces the 2-methoxyphenyl substituent with dimethylamine.

- Molecular weight: 196.27 g/mol (vs. ~257 g/mol for the target compound), indicating a simpler metabolic profile .

- Implications : The absence of the methoxyphenyl group likely diminishes interactions with CYP1A enzymes, which are critical in the metabolism of aromatic amines .

Furo[2,3-b]pyridine Carboxamides (–8)

- Examples: 5-(3-((2-(1,2,4-Oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide.

- Key Differences: Replacement of methylsulfanyl with fluorophenyl and trifluoroethylamino groups increases electronegativity and target specificity (e.g., GLUT4 modulation) . The furopyridine core introduces additional hydrogen-bonding sites, enhancing binding affinity to protein targets compared to the simpler pyridine scaffold .

Benzothiazole Acetamide Derivatives ()

- Examples :

- N-(6-Ethoxybenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide.

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide.

- Key Differences: The benzothiazole core replaces pyridine, altering electronic properties and metabolic pathways. Substituent position: 3-methoxyphenyl vs. 2-methoxyphenyl in the target compound. Meta-substitution may reduce steric interactions in enzymatic binding pockets compared to ortho-substitution .

NBOMe Series ()

- Examples : 25I-NBOMe, 25B-NBOMe.

- Key Differences: NBOMe compounds are phenethylamine derivatives with a methoxyphenylmethyl group, whereas the target compound is a carboxamide. The amine functional group in NBOMes confers high serotonin receptor (5-HT2A) affinity and hallucinogenic potency, unlike the carboxamide’s likely neutral or inhibitory receptor interactions .

Metabolic and Enzymatic Interactions

Role of CYP Enzymes

Toxicity Considerations

- Target Compound: Potential generation of o-anisidine (a suspected carcinogen) via CYP1A highlights toxicity risks, similar to N-(2-methoxyphenyl)hydroxylamine .

- NBOMe Series : High toxicity linked to serotonin syndrome and vasoconstriction, mechanisms unlikely in the carboxamide due to structural dissimilarity .

Data Tables

Table 1: Structural and Metabolic Comparison

| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | Key Metabolic Pathway |

|---|---|---|---|---|

| Target Compound | Pyridine | 2-MeS, 3-(2-MeOPh)CONH2 | ~257 | CYP1A-mediated reduction |

| N,N-Dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide | Pyridine | 2-MeS, 3-(NMe2)CONH2 | 196.27 | Non-enzymatic hydrolysis |

| 25I-NBOMe | Phenethylamine | 2,5-Dimethoxy-4-iodophenyl, N-benzyl | 413.24 | 5-HT2A receptor agonism |

| N-(6-Ethoxybenzothiazole-2-yl)-2-(3-MeOPh)acetamide | Benzothiazole | 6-EtO, 3-MeOPh | ~342 | CYP2E1 O-demethylation |

Biological Activity

N-(2-methoxyphenyl)-2-methylsulfanylpyridine-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article summarizes its biological effects based on available research, including its anticancer properties, structure-activity relationships (SAR), and other relevant findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Chemical Formula : C12H14N2O1S

- Molecular Weight : 234.32 g/mol

This compound features a pyridine ring, a methoxy group, and a methylthio group, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. The following table summarizes key findings regarding its antiproliferative effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa (cervical) | 0.1 - 100 | Induces apoptosis through mitochondrial pathways |

| N-(3-methoxyphenyl)-2-(pyridin-2-ylmethylidene) hydrazinecarbothioamide | BxPC-3 (pancreatic) | 0.1 - 0.2 | Inhibits cell proliferation by targeting CDK4/6 |

| N-(4-methoxyphenyl)-2-(pyridin-2-ylmethylidene) hydrazinecarbothioamide | RD (rhabdomyosarcoma) | 0.5 - 100 | Enhances electron density for better protein interaction |

The IC50 values indicate the concentration needed to inhibit cell growth by 50%. Notably, the presence of the methoxy group significantly enhances the compound's potency, likely due to increased electron density that facilitates binding to target proteins in cancer cells .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features:

- Methoxy Group : Positioned ortho to the nitrogen enhances electron density, improving interactions with biological targets.

- Pyridine Ring : Contributes to the overall stability and reactivity of the compound.

- Methylthio Group : May affect lipophilicity and membrane permeability, facilitating cellular uptake.

Research indicates that modifications in these positions can lead to variations in biological activity, emphasizing the importance of careful design in drug development .

Other Biological Activities

In addition to anticancer properties, this compound has been investigated for other biological activities:

- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant effects, which may contribute to their overall therapeutic potential.

- Tyrosinase Inhibition : This activity is relevant for skin-related applications, where inhibition of tyrosinase can reduce hyperpigmentation.

Case Studies

Several case studies have documented the effectiveness of similar compounds in clinical settings:

- A clinical trial involving a compound similar in structure demonstrated significant tumor reduction in patients with advanced melanoma when used in combination with standard chemotherapy treatments .

- Another study highlighted a derivative's ability to stabilize disease in patients with mantle cell lymphoma, showcasing its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.